Trisulfide, bis(1,1-dimethylethyl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

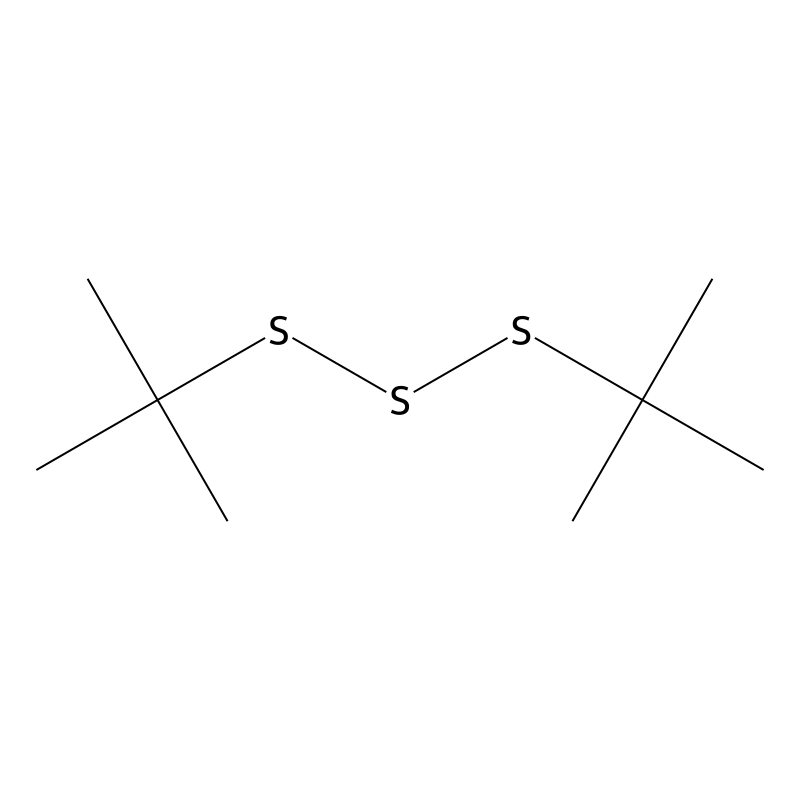

Trisulfide, bis(1,1-dimethylethyl), also known as bis(1,1-dimethyl-ethyl) trisulfide, is an organic compound with the molecular formula . This compound features a trisulfide functional group, characterized by three sulfur atoms connected in a chain, with two 1,1-dimethylethyl groups attached to the terminal sulfur atoms. It is a colorless to pale yellow liquid with a distinct odor. This compound is part of a broader class of organosulfur compounds that are known for their diverse chemical properties and biological activities.

- Decomposition: Upon heating, trisulfides can decompose into smaller sulfides and thiols. The thermal stability of trisulfides is lower than that of disulfides due to the weaker sulfur-sulfur bonds.

- Oxidation: Trisulfide compounds can be oxidized to form sulfoxides or sulfones. For instance, oxidation with peracids can yield sulfoxides.

- Thiol–Disulfide Exchange: This reaction involves the exchange of sulfur atoms between thiols and disulfides, which is significant in biological systems for protein folding and stability.

Trisulfide, bis(1,1-dimethylethyl) exhibits notable biological activities:

- Antioxidant Properties: Compounds containing trisulfide groups have been studied for their potential antioxidant effects, which can mitigate oxidative stress in biological systems.

- Cyanide Antidote: Similar to dimethyl trisulfide, this compound has shown promise in detoxifying cyanide by converting it into less harmful thiocyanate.

- Allergenic Potential: There are indications that this compound may cause skin sensitization and irritation upon exposure, highlighting the need for caution in handling it.

The synthesis of trisulfide, bis(1,1-dimethylethyl) can be achieved through various methods:

- Direct Sulfurization: This method involves the reaction of 1,1-dimethylethyl thiol with elemental sulfur under controlled conditions. The reaction typically requires heating and may involve catalysts to promote the formation of the trisulfide.

- Disulfide Precursor Method: Starting from bis(1,1-dimethylethyl) disulfide, further reaction with sulfur or thiol compounds can yield the corresponding trisulfide.

- S-S Coupling Reactions: Recent literature has suggested methods involving S-S coupling reactions using disulfides as precursors to synthesize unsymmetrical trisulfides under mild conditions .

Trisulfide, bis(1,1-dimethylethyl) finds applications in various fields:

- Agricultural Chemistry: It is used as a component in formulations designed to attract specific insect species for pest control.

- Pharmaceuticals: Its potential as an antidote for cyanide poisoning positions it as a candidate for further pharmaceutical development.

- Flavoring Agents: Due to its distinctive odor profile, it may also be explored in food chemistry for flavor enhancement.

Interaction studies involving trisulfide, bis(1,1-dimethylethyl) often focus on its reactivity with biological molecules:

- Protein Interactions: Research has indicated that trisulfides can participate in thiol-disulfide exchange reactions within proteins, influencing protein structure and function.

- Toxicological Assessments: Studies have evaluated its inhalation toxicity and potential health risks associated with exposure through various routes .

Trisulfide, bis(1,1-dimethylethyl) is part of a larger family of organosulfur compounds. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl Trisulfide | Simplest organic trisulfide; foul odor; found in food | |

| Bis(1,1-dimethylethyl) Disulfide | Precursor to trisulfides; involved in thiol exchange | |

| Dimethyl Disulfide | Used in organic synthesis; has different reactivity |

Uniqueness

Trisulfide, bis(1,1-dimethylethyl) is unique due to its specific combination of three sulfur atoms and two bulky 1,1-dimethylethyl groups. This configuration influences its chemical reactivity and biological interactions distinctly compared to simpler sulfides or disulfides. Its potential applications as an antidote and in agricultural chemistry further highlight its significance within the organosulfur compound family.

Oxidative Coupling Approaches Using Tert-Butyl Mercaptan Precursors

The synthesis of di-tert-butyl trisulfide faces unique challenges due to the significant steric hindrance imposed by the quaternary carbon atoms of the tert-butyl groups. This steric constraint often necessitates specialized approaches to achieve satisfactory yields and selectivity.

One prevalent synthetic route involves the oxidation of tert-butyl mercaptan using various oxidizing agents. Unlike the formation of less hindered trisulfides, the synthesis of di-tert-butyl trisulfide typically requires more forceful conditions due to the large steric hindrance of the tert-butyl group. The most common oxidants employed include:

- Cerium salts

- Permanganic acid

- Perborate

- Ferric chloride

- Chlorite

A notable approach utilizes elemental sulfur both as a reactant and oxidizing agent. As reported in the literature, sublimed sulfur, sodium hydroxide, and t-butyl chloride can be used as raw materials with PEG2400 serving as a phase transfer catalyst. This methodology offers advantages in terms of atom economy and relatively mild reaction conditions.

Another efficient method employs hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of copper-based catalysts. In a clean synthesis approach, tert-butyl mercaptan reacts with hydrogen peroxide using cuprous chloride or cupric chloride as catalysts and acetone as solvent. This process operates under moderate temperature conditions (-20°C to 70°C) and achieves impressive conversion rates of 98-100%, with selectivity for disulfide products reaching 90-96%. While this method primarily targets disulfide formation, it can be modified to favor trisulfide products by adjusting reaction conditions and stoichiometry.

A selective approach for related structures involves oxidative coupling between aryl and tert-alkyl mercaptans using tert-butyl hydroperoxide (TBHP) as the oxidant and N-iodosuccinimide (NIS) as a catalyst. This methodology has proven effective for synthesizing unsymmetrical aryl tert-alkyl disulfanes, suggesting potential utility for trisulfide synthesis with appropriate modifications.

| Oxidant | Catalyst | Solvent | Temperature Range | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Elemental Sulfur | PEG2400 | DMF | Room temperature to 80°C | Atom economical, good yields | Complicated workup |

| Hydrogen Peroxide | CuCl/CuCl₂ | Acetone | −20°C to 70°C | High conversion (98-100%), high selectivity (90-96%) | Primarily targets disulfide formation |

| Elemental Bromine | Silica gel | Various | Room temperature | Operates at mild conditions | Uses toxic bromine |

| TBHP | NIS | Various | Room temperature | Selective for unsymmetrical products | Limited to specific substrates |

| Elemental Iodine | None | MeCN | Elevated temperature | Simple procedure | Low yield (39%), forms tetrasulfide |

Halogen-Mediated Trisulfide Formation Strategies

Halogen-mediated approaches represent an important class of methods for trisulfide synthesis, offering unique advantages in terms of selectivity and functional group tolerance. These strategies typically involve halogen-containing reagents that facilitate the formation of sulfur-sulfur bonds through radical or ionic intermediates.

Diiodine (I₂) plays a fundamental role in promoting halogen-bonding-mediated radical reactions for trisulfide and polysulfide formation. When S-tert-butyl sulphenylthiosulphate is treated with I₂ in acetonitrile, di-tert-butyl tetrasulfide is produced in 39% yield. This reaction proceeds through the formation of halogen-bonded species where diiodine interacts with sulfur centers.

The mechanism involves several key steps:

- Formation of a halogen-bonded complex between I₂ and sulfur centers

- Development of a three-center-four-electron S-S-I bond

- Homolytic cleavage of the S-I bond to generate active radical species

- Inter- or intra-molecular radical reactions leading to trisulfide products

This mechanistic understanding is supported by extensive experimental work and theoretical calculations, which have established that the formation of S-protonated ligands occurs when certain S-containing ligands react with iodine in organic solvents.

Elemental bromine has also proven effective as an oxidant for trisulfide synthesis. An improved method using bromine as an oxidant employs silica gel as an endothermic agent and acid binding agent, with zinc powder serving as an oxidation inhibitor. This combination allows for oxidation to proceed efficiently at room temperature, providing a practical route to di-tert-butyl trisulfide.

Solvent Effects on Trisulfide Metathesis Reactions

Solvent selection dramatically influences the efficiency of trisulfide metathesis reactions, which represent an alternative approach to trisulfide synthesis. Recent studies have revealed fascinating insights into the effect of various solvents on the spontaneous metathesis of trisulfides.

When examining the metathesis between dimethyl trisulfide and di-n-propyl trisulfide, researchers observed that no reaction occurred in the absence of solvent, even after 7 days at room temperature and heating to 80°C. However, the addition of N,N-dimethylformamide (DMF) catalyzed rapid S-S metathesis, with equilibrium reached in less than 2 minutes at room temperature when sufficient DMF was present.

Based on comprehensive investigations, solvents can be categorized according to their effect on trisulfide metathesis:

- Category 1 (most effective): Amide-containing solvents (DMF, DMA, NMP), urea-based solvents, phosphoramides, and DMSO

- Category 2 (moderately effective): Pyridine, ε-caprolactone, and propylene carbonate

- Category 3 (least effective or ineffective): Non-polar solvents and those containing hydrogen bond donating groups such as alcohols and acids

Notably, the addition of water or acetic acid to Category 1 solvents significantly reduced the rate of S-S metathesis, highlighting the importance of using dry solvents to promote rapid metathesis. This phenomenon suggests that hydrogen bond donors may interfere with the reaction mechanism, possibly by stabilizing reactants or destabilizing transition states.

The discovery that mixed solvent systems can effectively promote trisulfide metathesis has practical implications. For instance, as little as 10% DMF in chlorobenzene can facilitate S-S metathesis within minutes at room temperature. This finding enables fine-tuning of reaction media to optimize both solubility and reactivity in trisulfide synthesis and manipulation.

Phase Transfer Catalysis in Sterically Hindered Systems

Phase transfer catalysis (PTC) has emerged as a powerful tool for facilitating reactions involving sterically hindered substrates like tert-butyl derivatives. The PTC approach involves using catalysts that transport reagents across phase boundaries, enabling reactions that would otherwise be kinetically unfavorable.

For the synthesis of di-tert-butyl trisulfide, PTC can overcome the significant steric challenges posed by the bulky tert-butyl groups. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) have proven effective as phase transfer catalysts for these transformations.

The PTC mechanism involves several key steps:

- Deprotonation of tert-butyl mercaptan at the interface to form a thiolate anion

- Ion-pair formation between the thiolate and the quaternary ammonium cation

- Transport of the ion-pair into the organic phase

- Reaction with an appropriate electrophile (e.g., elemental sulfur or polysulfide species)

- Regeneration of the catalyst and return to the aqueous phase

This approach offers several advantages over conventional single-phase systems:

- Improved reaction rates

- Lower reaction temperatures

- Elimination of expensive anhydrous or aprotic solvents

- Enhanced selectivity

- Simplified operational procedures

A particularly effective PTC approach for synthesizing di-tert-butyl trisulfide employs polyethylene glycol (PEG) derivatives. For instance, PEG2400 has been used as a phase transfer catalyst in the reaction between tert-butyl chloride and sodium sulfide/elemental sulfur mixtures. This methodology achieves high yields and selectivity toward the trisulfide product, with minimal formation of disulfide or tetrasulfide byproducts.